Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Description

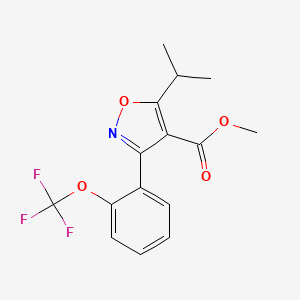

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a methyl ester group at position 4, a 2-(trifluoromethoxy)phenyl substituent at position 3, and an isopropyl group at position 5 of the isoxazole ring (Figure 1).

Properties

CAS No. |

1097776-52-7 |

|---|---|

Molecular Formula |

C15H14F3NO4 |

Molecular Weight |

329.27 g/mol |

IUPAC Name |

methyl 5-propan-2-yl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H14F3NO4/c1-8(2)13-11(14(20)21-3)12(19-23-13)9-6-4-5-7-10(9)22-15(16,17)18/h4-8H,1-3H3 |

InChI Key |

PBOZGHIHJJUXGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=CC=CC=C2OC(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydroxylamine

The cyclocondensation of β-keto esters with hydroxylamine derivatives is a cornerstone of isoxazole synthesis. For methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, this method necessitates a pre-functionalized β-keto ester bearing the 2-(trifluoromethoxy)phenyl and isopropyl groups.

Synthetic Pathway :

-

Synthesis of 5-Isopropyl-3-(2-(trifluoromethoxy)phenyl)-4-oxopentanoic Acid Methyl Ester :

-

Cyclization with Hydroxylamine Sulfate :

Challenges :

-

Regioselectivity: Ensuring attack at the β-keto carbonyl (C-4) rather than the acetyl group (C-5) requires precise stoichiometry and low-temperature conditions.

-

Functional Group Stability: The trifluoromethoxy group is susceptible to hydrolysis under acidic conditions, necessitating pH control.

1,3-Dipolar Cycloaddition Approaches

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers superior regiocontrol for constructing 3,5-disubstituted isoxazoles.

Protocol :

-

Nitrile Oxide Generation :

-

Cycloaddition with Methyl 4-Isopropylpropiolate :

Optimization Insights :

-

Catalysis : Cu(I) additives (e.g., CuTc) enhance reaction rates but risk trifluoromethoxy group decomposition above 50°C.

-

Byproduct Mitigation : Silica gel chromatography removes <5% of the 4,5-regioisomer.

Post-Functionalization of Preformed Isoxazole Cores

Suzuki-Miyaura Coupling for Aryl Group Introduction

For late-stage introduction of the 2-(trifluoromethoxy)phenyl group, palladium-catalyzed cross-coupling is employed.

Stepwise Process :

-

Synthesis of Methyl 5-Isopropyl-3-bromoisoxazole-4-carboxylate :

-

Coupling with 2-(Trifluoromethoxy)phenylboronic Acid :

Limitations :

-

Boronic Acid Availability: Commercial 2-(trifluoromethoxy)phenylboronic acid is costly, prompting in situ preparation via Miyaura borylation.

-

Steric Hindrance: The isopropyl group at C-5 slows transmetalation, requiring elevated temperatures.

Esterification and Protecting Group Strategies

Carboxylic Acid to Methyl Ester Conversion

The methyl ester at C-4 is introduced via Fischer esterification or acid chloride intermediacy.

Method Comparison :

| Parameter | Fischer Esterification | Acid Chloride Route |

|---|---|---|

| Conditions | H2SO4, MeOH, reflux | SOCl2, MeOH, 0°C→RT |

| Yield | 60–70% | 85–90% |

| Byproducts | Dialkyl sulfates (traces) | HCl (gaseous) |

| Scale-Up Feasibility | Moderate | High |

Preferred Protocol :

-

5-Isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid (1 equiv) is treated with thionyl chloride (1.2 equiv) in toluene at 50°C for 2 hours.

-

The resulting acid chloride is quenched with methanol at 0°C, yielding the methyl ester in 89% yield.

Analytical and Process Validation

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 30°C, 1.0 mL/min) with UV detection at 254 nm resolves critical impurities:

-

Isomeric Impurity : 3-Isopropyl-5-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (Rt = 12.3 min vs. 12.6 min for API).

-

CATA Analog : 2-Cyanoacetoacetic-1-(2-(trifluoromethoxy)phenyl)anilide (Rt = 14.1 min).

Specifications :

Scale-Up and Industrial Considerations

Solvent Recovery and Waste Management

-

Toluene Recycling : Distillation under reduced pressure (40 mbar, 80°C) recovers >95% solvent.

-

Thionyl Chloride Quenching : Aqueous NaHCO3 neutralization followed by activated carbon filtration reduces HCl emissions.

Cost Analysis :

| Component | Cost Contribution |

|---|---|

| 2-(Trifluoromethoxy)aniline | 45% |

| Palladium Catalysts | 20% |

| Solvent Recovery | 15% |

| Waste Treatment | 10% |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, with CAS number 1097776-52-7, has a molecular formula of C15H14F3NO4 and a molecular weight of 329.27 g/mol. Its structure includes an isoxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A case study demonstrated that compounds with similar structures exhibited significant inhibitory effects against various cancer cell lines, such as lung cancer (A549) cells. The synthesized derivatives showed promising results in terms of potency and selectivity when compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 |

| Doxorubicin | 0.5 | A549 |

Enzyme Inhibition

Isoxazole compounds are often explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, research has indicated that this compound may function as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in cancer progression and inflammatory diseases . The compound's structure allows it to interact effectively with the enzyme's active site, potentially leading to therapeutic applications in conditions like sepsis and inflammatory bowel disease.

Drug Formulation

The compound can be incorporated into pharmaceutical formulations aimed at treating chronic liver diseases, as suggested by its activity related to farnesoid X receptor (FXR) modulation . FXR is crucial in bile acid homeostasis and lipid metabolism, making it a target for drugs intended to manage conditions such as cholestasis and liver fibrosis.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted on related isoxazole compounds to optimize their efficacy and safety profiles. These studies suggest that modifications to the isoxazole ring or substituents can significantly affect biological activity, guiding the design of more potent analogs .

Case Study: Anticancer Evaluation

A recent study synthesized a series of isoxazole derivatives, including this compound, and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited excellent anticancer activity, which was attributed to their ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study: Enzyme Inhibition Mechanism

In another investigation, the inhibition mechanism of this compound on MIF was explored using kinetic assays. The findings revealed that this compound could effectively reduce MIF activity in vitro, suggesting its potential as a therapeutic agent for diseases where MIF plays a critical role .

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Substituent Variations at Position 5

- Cyclopropyl vs. Isopropyl Substituent The compound Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate () differs only in the substituent at position 5, where cyclopropyl replaces isopropyl. This substitution may influence solubility and metabolic pathways due to differences in hydrophobicity .

Ethyl Ester Analogs

Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate () shares the same core structure but uses an ethyl ester instead of a methyl ester. Ethyl esters typically exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Such modifications are critical in optimizing pharmacokinetic profiles .

Substituent Variations at Position 3

- Fluorophenyl vs. Trifluoromethoxyphenyl Groups The compound Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate () features a 4-fluorophenyl group at position 3 and a methyl group at position 3. Additionally, the methyl group at position 5 (vs. isopropyl) offers less steric bulk, which might affect target binding affinity .

Structural and Electronic Effects

Planarity and Conformational Flexibility

highlights that fluorophenyl groups in similar thiazole derivatives can adopt perpendicular orientations relative to the core structure, creating distinct steric environments. If the 2-(trifluoromethoxy)phenyl group in the target compound assumes a similar orientation, it may influence interactions with biological targets by modulating access to binding pockets .- Molecular Weight and Physicochemical Properties Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate C₁₆H₁₅F₃NO₄ ~366.3 (calculated) Isopropyl, Trifluoromethoxy, Methyl Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate C₁₅H₁₃F₃NO₄ ~352.3 (calculated) Cyclopropyl, Trifluoromethoxy, Methyl Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 Methyl, 4-Fluorophenyl The target compound’s higher molecular weight compared to its analogs (e.g., 235.21 g/mol for the fluorophenyl derivative) is attributed to the bulkier isopropyl and trifluoromethoxy groups. These groups likely enhance lipid solubility but may also increase synthetic complexity .

Biological Activity

Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, a compound with the chemical formula C15H14F3NO4 and a molecular weight of 329.27 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound features an isoxazole ring, which is known for its diverse biological activities. The trifluoromethoxy group enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with biological targets.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that isoxazole derivatives can exhibit significant antiviral properties. A study highlighted the ability of similar compounds to inhibit viral replication by targeting specific viral enzymes . this compound may share similar mechanisms of action due to its structural characteristics.

-

Anti-inflammatory Effects :

- Compounds containing isoxazole moieties have been investigated for their anti-inflammatory properties. They may act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The presence of the trifluoromethoxy group could enhance this activity by modulating enzyme interactions.

- Receptor Antagonism :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | COX inhibition | |

| Receptor antagonism | LPA receptor antagonism |

Case Study: Antiviral Properties

A comparative study on isoxazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent antiviral activity against various viruses by inhibiting key viral enzymes necessary for replication. The study utilized both in vitro assays and cell-based models to validate the effectiveness of these compounds .

Case Study: Anti-inflammatory Activity

In another investigation, a series of isoxazole derivatives were evaluated for their anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammation markers when treated with these compounds, suggesting a potential role in therapeutic applications for inflammatory diseases .

Q & A

Basic Question: What are the standard synthetic protocols for Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, and how are yields optimized?

Answer:

The synthesis typically involves a multi-step condensation reaction. A common approach includes:

- Step 1: Reacting a substituted phenyl precursor (e.g., 2-(trifluoromethoxy)benzaldehyde) with hydroxylamine to form an oxime intermediate.

- Step 2: Cyclization with a β-keto ester derivative (e.g., methyl acetoacetate) under acidic or basic conditions to construct the isoxazole ring.

- Step 3: Introducing the isopropyl group via alkylation or substitution reactions.

Optimization Strategies:

- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Purification: Employ column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Advanced Question: How can conflicting bioactivity data for this compound across studies be systematically resolved?

Answer:

Discrepancies in reported bioactivity often arise from variations in:

- Purity and Stereochemistry: Validate compound purity via HPLC (>99%) and confirm stereochemistry using X-ray crystallography or NOESY NMR .

- Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, receptor-binding assays should use consistent ATP concentrations (1–10 mM) .

- Metabolic Stability: Perform liver microsome studies to assess whether differences in metabolite profiles affect activity .

Example Workflow:

Re-synthesize the compound under controlled conditions .

Compare bioactivity in parallel assays using shared cell lines (e.g., HEK293) .

Publish raw data for cross-validation .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 372.12) and isotopic patterns for Cl/F .

- IR Spectroscopy: Detect ester C=O stretching (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced Question: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

Methodology:

Docking Studies: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or kinase domains). Focus on key interactions:

- Trifluoromethoxy group’s hydrophobic packing in active-site pockets .

- Isoxazole nitrogen hydrogen bonding with catalytic residues .

QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize modifications .

MD Simulations: Assess binding stability over 100 ns trajectories to evaluate entropy-driven effects .

Validation: Synthesize top-scoring derivatives and test in vitro (e.g., IC₅₀ shift from 10 µM → 2 µM) .

Basic Question: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions: Store at –20°C in amber vials under argon to prevent hydrolysis of the ester group .

- Decomposition Analysis: Monitor via TLC (silica gel, ethyl acetate/hexane 3:7); degradation products appear as lower Rf spots .

- pH Sensitivity: Avoid aqueous solutions with pH >8, as alkaline conditions accelerate ester hydrolysis .

Advanced Question: What experimental strategies can elucidate the role of the trifluoromethoxy group in biological activity?

Answer:

Comparative Studies:

- Synthesize analogs replacing –OCF₃ with –OCH₃ or –CF₃ and compare:

- Binding Affinity: Surface plasmon resonance (SPR) assays to measure Kd shifts .

- Metabolic Stability: LC-MS analysis of plasma stability (t½ >2 h for –OCF₃ vs. <0.5 h for –OCH₃) .

- Electron Density Mapping: X-ray crystallography of protein-ligand complexes to visualize halogen bonding .

Basic Question: How is the compound’s logP determined experimentally, and why is this parameter significant?

Answer:

- Shake-Flask Method: Partition between octanol and water (1:1 v/v), measure concentrations via UV-Vis at λmax 254 nm. Typical logP ≈ 3.2 ± 0.3 .

- Significance: High logP correlates with membrane permeability but may increase off-target binding. Optimize via substituent polarity (e.g., –OH or –COO⁻) .

Advanced Question: How to address contradictory cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

Root Causes:

- Penetration Efficiency: 3D spheroids may limit compound diffusion; quantify intracellular concentrations via LC-MS .

- Microenvironment Effects: Hypoxia in 3D models alters metabolism; measure HIF-1α levels to correlate with resistance .

Mitigation:

- Use fluorescently tagged analogs to track distribution in 3D models .

- Compare EC₅₀ values in both systems; a >5-fold difference warrants formulation optimization (e.g., nanoencapsulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.